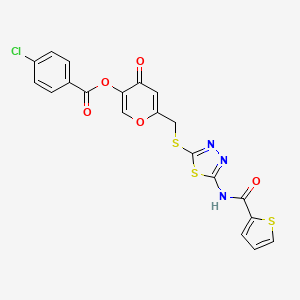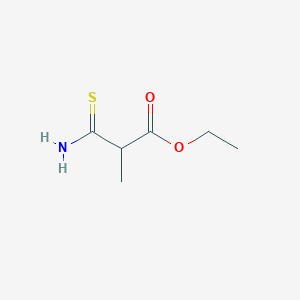![molecular formula C26H22FN3O2 B2595923 N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide CAS No. 2185590-71-8](/img/structure/B2595923.png)
N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
1. Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including analogues like BMS-777607, have demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting their significance in cancer treatment research (Schroeder et al., 2009).
2. Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists
A series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were designed, evaluated as hTRPV1 antagonists, and identified for their specific hydrophobic interactions critical for high hTRPV1 binding potency. These compounds, particularly compound 49S, exhibited strong analgesic activity in rat neuropathic models, demonstrating their potential in pain management research (Kim et al., 2012).
3. Pharmacokinetics and Metabolism of Selective Androgen Receptor Modulators (SARMs)
Research on S-1, a potent SARM, focused on its pharmacokinetics and metabolism in rats as part of preclinical development. This study aimed to investigate ideal pharmacokinetic characteristics for propanamide-based SARMs in treating androgen-dependent diseases, providing insights into the metabolism and distribution of such compounds (Wu et al., 2006).
properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c27-23-7-9-24(10-8-23)32-25-5-1-3-19(14-25)6-11-26(31)30-16-20-13-22(18-29-15-20)21-4-2-12-28-17-21/h1-5,7-10,12-15,17-18H,6,11,16H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZNBIOBIKLVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate](/img/structure/B2595842.png)

![N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2595844.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2595847.png)
![2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2595848.png)
![3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one](/img/structure/B2595850.png)
![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)
![6-[(2-chloro-4-fluorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2595852.png)





![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2595863.png)